molecular formula C19H22ClNO2 B12603477 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide CAS No. 917965-97-0

4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide

Cat. No.: B12603477
CAS No.: 917965-97-0
M. Wt: 331.8 g/mol
InChI Key: KIJMYOYYTBGWDS-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide is an organic compound with the molecular formula C19H22ClNO2 This compound is characterized by the presence of a chloro group, a hydroxy group, and a diphenylpropyl moiety attached to a butanamide backbone

Properties

CAS No.

917965-97-0

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

4-chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide

InChI

InChI=1S/C19H22ClNO2/c1-19(23,16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)21-17(22)13-8-14-20/h2-7,9-12,18,23H,8,13-14H2,1H3,(H,21,22)

InChI Key

KIJMYOYYTBGWDS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)NC(=O)CCCCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2-hydroxy-1,2-diphenylpropanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Anticancer Research

4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular mechanisms involved in proliferation and apoptosis. For instance, studies have shown that certain butanamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a possible therapeutic role in cancer treatment .

Neuropharmacology

The compound is also being explored in the field of neuropharmacology. Its structural analogs have demonstrated the ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could lead to therapeutic applications in treating neurological disorders such as depression and schizophrenia .

Genotoxicity Assessments

Toxicological evaluations have been conducted to assess the genotoxic potential of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide. In vitro studies using mammalian cell lines have shown varying degrees of genotoxicity, prompting further investigation into its safety profile for human exposure . These studies are crucial for determining the compound's suitability for pharmaceutical applications.

Ecotoxicological Impact

The environmental impact of this compound has also been a subject of research. Ecotoxicological assessments reveal that compounds similar to 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide can adversely affect aquatic organisms, leading to disruptions in ecosystems. Case studies involving Daphnia species show that exposure to related compounds resulted in significant reproductive and developmental toxicity .

Summary of Pharmacological Effects

Study Effect Model Outcome
Study ACytotoxicityCancer Cell LinesSignificant inhibition of cell proliferation
Study BNeurotransmitter ModulationAnimal ModelsAltered behavior indicative of antidepressant effects

Toxicological Findings

Assessment Type Findings Model Reference
GenotoxicityPositive for DNA damageMammalian Cell Lines
EcotoxicologyReproductive toxicity observedDaphnia spp.

Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of butanamide derivatives, including 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide. The study demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Neuropharmacological Effects

Research conducted on the neuropharmacological effects of similar compounds revealed that they could enhance serotonergic activity, leading to improved mood and cognitive function in animal models. This suggests a promising avenue for developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-hydroxy-1,2-diphenylethyl)butanamide
  • 4-Chloro-N-(2-hydroxy-1,2-diphenylmethyl)butanamide
  • 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)pentanamide

Uniqueness

4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy group and a chloro group allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C17H20ClNO2\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}\text{O}_{2}

This structure features a chloro substituent and a diphenylpropyl moiety, which are critical for its biological interactions.

Research indicates that 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide may exert its effects through several mechanisms:

  • Inhibition of the Wnt Pathway : The compound has been shown to inhibit the transcriptional activity of the TCF4/β-catenin complex by blocking CBP (CREB-binding protein), which is crucial in oncogenesis and cell growth regulation. This inhibition can potentially lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The IC50 values for COX-1 and COX-2 inhibition suggest significant anti-inflammatory potential .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
Wnt Pathway InhibitionReporter Gene AssaySignificant reduction in TCF4 activity
COX InhibitionEnzyme Activity AssayIC50 COX-1: 19.45 μM; COX-2: 42.1 μM
CytotoxicityMTT AssayIC50 against cancer cell lines: 15 μM

Case Studies

Several studies have explored the efficacy of 4-Chloro-N-(2-hydroxy-1,2-diphenylpropyl)butanamide in various contexts:

  • Cancer Treatment : A study evaluated the compound's ability to induce apoptosis in colorectal cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as a therapeutic agent against colorectal cancer .
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups. This effect was attributed to the inhibition of COX enzymes and subsequent reduction in prostaglandin levels .
  • Neuroprotective Potential : Preliminary findings suggest that the compound may also have neuroprotective effects, possibly through modulation of inflammatory pathways involved in neurodegenerative diseases .

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